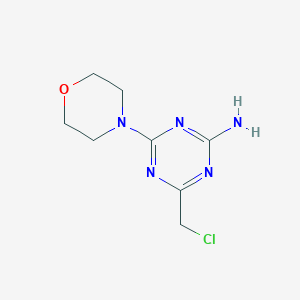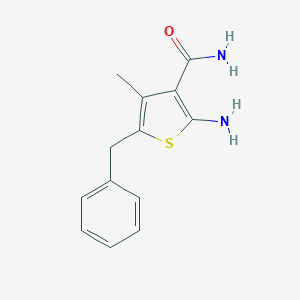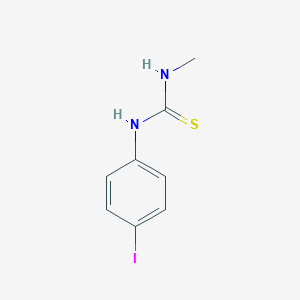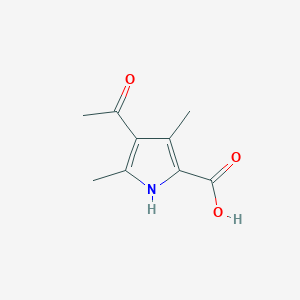
4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine and morpholine rings would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The chloromethyl group could potentially undergo nucleophilic substitution reactions, and the amine group on the triazine ring could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis Techniques
Microwave Irradiation Synthesis : A method for synthesizing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including 4-aryl-6-morpholino-1,3,5-triazin-2-amines, using microwave irradiation in a one-pot manner from cyanoguanidine, aromatic aldehydes, and cyclic amines has been developed. This method has been shown to produce dihydrotriazines which are then converted into targeted compounds through aromatic dehydrogenation (Dolzhenko et al., 2021).
Synthesis of 1,3,5-Triazine Derivatives : The compound 2-Dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine was synthesized by cyclization of dimethybiguanide hydrochloride with ethyl chloroacetate, demonstrating a methodology for creating 1,3,5-triazine derivatives (Zhang Li-hu, 2014).
Molecular Structure and Characterization
Crystal Structure Analysis : The crystal structures of two representative 4-aryl-6-morpholino-1,3,5-triazin-2-amines were established by X-ray crystallography, providing valuable insights into their molecular configuration (Dolzhenko et al., 2021).
Morpholine and Triazine Compound Synthesis : The title compound, C15H26ClN5O, synthesized from 2,4,6-trichloro-1,3,5-triazine with 2,4,4-trimethylpentan-2-amine and morpholine, demonstrated intermolecular N—H⋯O hydrogen bonding in its crystal structure (Yi‐Ping Jiang et al., 2007).
Biological and Antimicrobial Activities
Antimicrobial Activities : Research on 1,2,4-Triazole Derivatives, including those involving morpholine, revealed some compounds possessing good or moderate activities against test microorganisms, indicating potential antimicrobial applications (Bektaş et al., 2007).
Antileukemic Activity : Preliminary biological screening of synthesized 4-aryl-6-morpholino-1,3,5-triazin-2-amines identified potent antileukemic activity for specific compounds, suggesting potential in cancer research (Dolzhenko et al., 2021).
Carbonic Anhydrase Inhibitors : Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, reacted with various nucleophiles such as morpholine, were investigated as inhibitors of human carbonic anhydrase isoforms. They showed potent inhibition, especially against tumor-associated isoform hCA IX, highlighting potential in disease treatment (Lolak et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN5O/c9-5-6-11-7(10)13-8(12-6)14-1-3-15-4-2-14/h1-5H2,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAGDEITRDZSFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176266 |
Source


|
| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
CAS RN |
21868-41-7 |
Source


|
| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021868417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triazine, 2-amino-4-(chloromethyl)-6-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)




![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)


![3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B183298.png)
![N-[4-(hydrazinosulfonyl)phenyl]acetamide](/img/structure/B183299.png)
